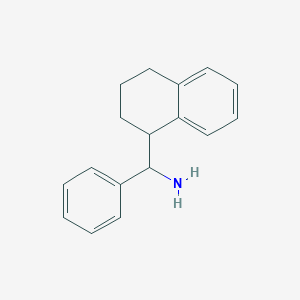

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound . It belongs to the class of organic compounds known as oligopeptides . These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl group attached to a tetrahydronaphthalen-1-yl group via a methanamine linkage . The InChI code for this compound is provided in the references .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.34 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the literature .

Scientific Research Applications

Neuromodulatory Activity

Certain derivatives of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes have been found to stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue, suggesting a novel neuromodulatory sigma-like receptor. This discovery highlights the potential pharmacotherapeutic utility of these compounds in conditions where modulation of dopamine function is important (Wyrick et al., 1993).

Catalytic Applications

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine derivatives have been synthesized and used in the formation of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds demonstrate good activity and selectivity in catalytic applications, particularly when the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Antimicrobial Properties

Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have shown variable degrees of antibacterial and antifungal activities. This indicates their potential utility in developing new antimicrobial agents (Visagaperumal et al., 2010).

Serotonin Receptor Affinity

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have been synthesized to elucidate structure-affinity and -activity relationships for the 5-HT7 receptor. Certain derivatives have been identified as potent 5-HT7 receptor agonists, indicating their relevance in studies involving serotonin receptors (Leopoldo et al., 2007).

Photocytotoxicity in Red Light

Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have shown unprecedented photocytotoxicity in red light to various cell lines. These complexes are capable of generating reactive oxygen species, indicating their potential use in targeted cancer therapy (Basu et al., 2014).

Melatonin Receptor Ligands

Tetrahydronaphthalenic analogs of melatonin, with a phenyl substituent, have been found to be selective MT2 melatoninergic ligands. This selectivity and activity modulation can be achieved with suitable modifications, indicating their utility in studies related to melatonin receptors (Yous et al., 2003).

Mechanism of Action

Target of Action

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a complex compound with potential biological activity. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These compounds can affect pathways related to inflammation, viral replication, cancer progression, and more .

Result of Action

Similar compounds have been shown to have various effects, such as anti-inflammatory and antioxidant activity . For example, certain indole derivatives have been found to exhibit potent antiviral activity .

Properties

IUPAC Name |

phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16-17H,6,10,12,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOCWBZKFRQWBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)

![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)

![13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2362266.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)

![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)